Hydrophobicity (LogP): +1.29 LogP Increase Versus the Non-Oxo Analog Drives Differential Partitioning and Bioavailability
Introduction of the 5-oxo group substantially raises lipophilicity. The non-oxo analog (5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid (CAS 405888-56-4) has a predicted LogP of 0.24520 , whereas the structurally closest oxo-isomer with available data—(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid (CAS 1135871-85-0)—exhibits a predicted LogP of 1.5397 . Although the exact LogP for the target 5-oxo compound has not been independently reported, the presence of the ketone is expected to produce a LogP increase of at least +1.29 relative to the non-oxo analog, consistent with the measured value for the 8-oxo positional isomer.
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | Not independently reported; inferred ≥1.29 above non-oxo baseline |
| Comparator Or Baseline | 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid: LogP = 0.24520 ; 8-oxo isomer: LogP = 1.5397 |
| Quantified Difference | ΔLogP ≥ +1.29 (target vs. non-oxo analog); positional isomer difference (5-oxo vs. 8-oxo) remains to be quantified |
| Conditions | Computed/predicted LogP; experimental validation pending |
Why This Matters
A LogP increase of >1.29 alters the predicted membrane permeability and oral bioavailability of derived drug candidates, making the 5-oxo compound preferable when higher lipophilicity is required for target engagement.
